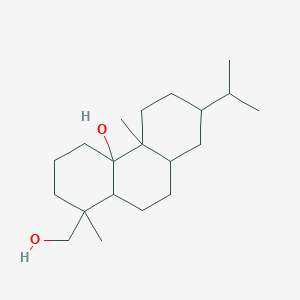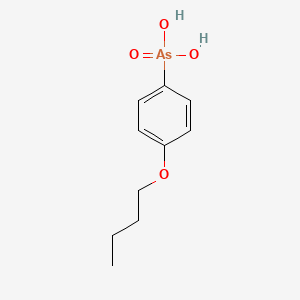
(4-Butoxyphenyl)arsonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Butoxyphenyl)arsonic acid is an organoarsenic compound with the molecular formula C10H15AsO4 It is a derivative of phenylarsonic acid, where the phenyl group is substituted with a butoxy group at the para position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of (4-Butoxyphenyl)arsonic acid typically involves the Bart reaction, which is a well-known method for synthesizing aromatic arsonic acids. This reaction involves the interaction of a diazonium salt with an inorganic arsenic compound . Another method includes the Bechamp synthesis, where arsonic acids are obtained as by-products .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale application of the Bart reaction under controlled conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(4-Butoxyphenyl)arsonic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the arsonic acid to its corresponding arsenate.
Reduction: Reduction reactions can lead to the formation of arsine derivatives.
Substitution: The butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields arsenates, while reduction can produce arsine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4-Butoxyphenyl)arsonic acid is used as a precursor for synthesizing other organoarsenic compounds. It is also studied for its reactivity and potential use in organic synthesis.
Biology and Medicine
In biology and medicine, organoarsenic compounds, including this compound, have been explored for their antimicrobial properties. They have been used in the past as growth promoters in veterinary medicine .
Industry
Industrially, this compound can be used in the production of specialized chemicals and materials. Its unique properties make it suitable for various applications, including as a reagent in chemical synthesis.
Mecanismo De Acción
The mechanism of action of (4-Butoxyphenyl)arsonic acid involves its interaction with biological molecules. It can bind to thiol groups in proteins, disrupting their function. This interaction can lead to the inhibition of enzyme activity and other cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Phenylarsonic acid: The parent compound of (4-Butoxyphenyl)arsonic acid, lacking the butoxy substitution.
Arsanilic acid: An amino derivative of phenylarsonic acid, used historically as an antimicrobial agent.
Uniqueness
This compound is unique due to the presence of the butoxy group, which can influence its chemical reactivity and biological activity. This substitution can enhance its solubility and potentially alter its interaction with biological targets compared to its parent compound.
Propiedades
Número CAS |
6622-65-7 |
|---|---|
Fórmula molecular |
C10H15AsO4 |
Peso molecular |
274.14 g/mol |
Nombre IUPAC |
(4-butoxyphenyl)arsonic acid |
InChI |
InChI=1S/C10H15AsO4/c1-2-3-8-15-10-6-4-9(5-7-10)11(12,13)14/h4-7H,2-3,8H2,1H3,(H2,12,13,14) |
Clave InChI |
YAAPBEFYGWZDEI-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=CC=C(C=C1)[As](=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(Propan-2-yl)-3,4-dihydro[1,1'-biphenyl]-4-amine](/img/structure/B14735811.png)
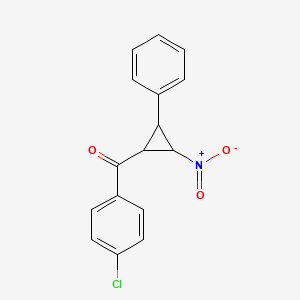
![[4-(2-Methoxy-2-oxoethoxy)phenyl]arsonic acid](/img/structure/B14735830.png)
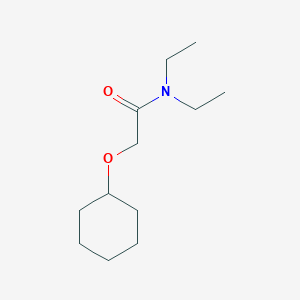

![Naphthalene, 1-[(phenylmethyl)thio]-](/img/structure/B14735846.png)
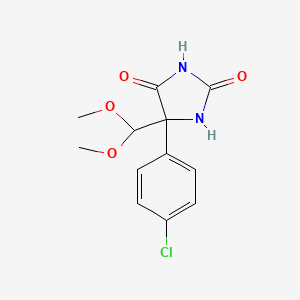

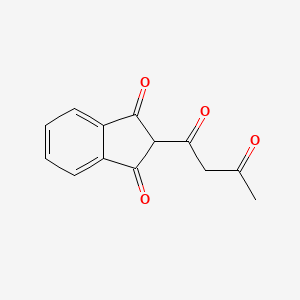
![N-benzo[1,3]dioxol-5-yl-2-[methylsulfonyl-(4-phenylmethoxyphenyl)amino]acetamide](/img/structure/B14735861.png)

![Butyl 2-{[(2-butoxy-2-oxoethoxy)acetyl]oxy}propanoate](/img/structure/B14735877.png)

